6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHFHMDXRFNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methods
- Cyclocondensation of 2-Methoxypyrroline with Aminoacetonitrile Hydrochloride : This method involves the reaction of 2-methoxypyrroline with aminoacetonitrile hydrochloride in isopropanol under reflux conditions to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride. A similar approach could be adapted by incorporating a hydroxymethyl group into the starting materials.
One-Pot Syntheses
- One-Pot Three-Component Condensation : The reaction of aryl 1,2-diketones, L-proline, and ammonium acetate in a 1:1:1 ratio can yield 2,3-disubstituted pyrrolo[1,2-a]imidazoles. This method could be modified to include a hydroxymethyl group by using appropriate starting materials.
Cascade Reactions
- Cascade of [3+2] Cycloaddition and Oxidative Aromatization : The reaction of phenacyl azides with L-proline in toluene under reflux conditions leads to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This method might be adapted by incorporating a hydroxymethyl group into the azide or proline components.
Data and Research Findings
While specific data on the synthesis of This compound is limited, related compounds have been synthesized with varying yields and conditions:
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, hydrogenated compounds, and other modified heterocyclic structures.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol has been investigated for its potential therapeutic applications. Its structure suggests possible activity against various diseases due to its ability to interact with biological targets.
- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific tumor cell lines. For example, compounds derived from this structure have shown promise in targeting pathways involved in cancer progression .
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's disease .
2. Electrochemical Applications
The electrochemical properties of this compound have been explored for use in energy storage systems. The fused ring structure contributes to its stability as an electrolyte in fuel cells and batteries. This stability is crucial for enhancing the performance and longevity of these systems .
Material Science Applications
1. Ionic Liquids
The compound's unique structure makes it suitable for use in ionic liquids, which are solvents with low volatility and high thermal stability. These ionic liquids can be utilized in various chemical processes, including catalysis and extraction techniques, due to their favorable physical properties .
2. Polymer Science
In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for developing advanced materials with specific performance characteristics .
Case Studies
Case Study 1: Anticancer Research
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of specific signaling pathways .
Case Study 2: Electrochemical Performance
Research evaluating the electrochemical performance of this compound as an electrolyte showed improved conductivity and stability compared to traditional electrolytes. This advancement could lead to more efficient energy storage solutions in batteries and fuel cells .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s fused ring system provides stability and unique electronic properties, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The pyrrolo[1,2-a]imidazole core can be modified at multiple positions, leading to diverse biological and catalytic properties. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Physicochemical Properties
| Parameter | This compound | 3-Aryl Analogues | Sulfonamide Derivatives |
|---|---|---|---|
| LogP | -0.5 (predicted) | 2.1–3.5 | 1.8–2.3 |
| Water Solubility | High (due to -CH₂OH) | Moderate | Low |
| Metabolic Stability | Moderate | High | High |
Key Research Findings
Catalytic Applications : Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives enable asymmetric C-acylation reactions with >95% enantiomeric excess, critical for synthesizing quaternary stereocenters in drug intermediates .
Therapeutic Potential: 3-Aryl-substituted derivatives inhibit CDK9 (cyclin-dependent kinase 9) at IC₅₀ values of 0.5–1.0 μM, showing promise in oncology . Sulfonamide variants reduce IL-1β secretion by 80% in macrophage models, indicating potent anti-inflammatory effects .
Synthetic Advances : Microwave-assisted synthesis of 2-halo-substituted pyrroloimidazoles achieves 82% yields, significantly improving scalability .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic effects based on recent studies.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- CAS Number : 1044764-19-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolo[1,2-a]imidazole derivatives. For instance, a study demonstrated that derivatives exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls showing lower MIC values for established antibiotics like ciprofloxacin and isoniazid .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolo Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrolo Derivative B | 12.5 | Escherichia coli |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Both pathogens |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies using DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays indicated that the compound demonstrated significant antioxidant activity comparable to traditional antioxidants . The presence of hydroxyl groups in its structure is believed to contribute to this activity.
Cytotoxic Effects
In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives displayed IC50 values in the low micromolar range against renal cancer cell lines . This suggests potential applications in cancer therapy.
Case Studies
- Antibacterial Evaluation : A recent study synthesized a series of pyrrolo[1,2-a]imidazole derivatives and evaluated their antibacterial activity through disk diffusion methods. The results indicated that these compounds possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : Another investigation focused on the antioxidant efficacy of synthesized pyrroloimidazoles, revealing significant scavenging activity against DPPH radicals and strong reducing power in FRAP assays .
- Cytotoxicity Assessment : In a study assessing cytotoxicity against various cancer cell lines, certain derivatives showed promising results, indicating their potential as anticancer agents .
Q & A
Q. Q1. What are the established synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol, and how do reaction conditions influence yield?
The synthesis of pyrroloimidazole derivatives typically involves cyclization strategies. For example, annulation of the imidazole ring to a pyrrole scaffold can be achieved via condensation of aminopyrrolines with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF. However, yields vary significantly depending on substituents and reaction parameters. For instance, reactions with pyridyl bromo ketones under basic conditions (Na₂CO₃) in DMF yielded only 14% of the target product due to competing isomerization pathways . Optimization may require solvent screening, temperature control, and catalyst selection.
Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing the compound’s structure?
Key techniques include:
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with bond lengths and angles validated via full crystallographic datasets (e.g., C6H8N2, M_r = 108.14) .
- NMR spectroscopy : Analysis of proton environments (e.g., diastereotopic hydrogens in the pyrroloimidazole ring) and coupling constants to confirm stereochemistry.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 108.14112 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can computational chemistry optimize synthetic pathways for this compound?
State-of-the-art quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediate stability, and regioselectivity. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal conditions (e.g., solvent polarity, temperature gradients) . Machine learning models trained on reaction databases may further accelerate optimization by identifying underutilized reagent combinations.
Q. Q4. What in silico strategies predict the compound’s pharmacological interactions?
Molecular docking and MD simulations can assess binding affinities to biological targets (e.g., enzymes or receptors). Studies on structurally related compounds, such as imidazo[1,2-a]pyridines, suggest interactions with CNS targets via hydrogen bonding (e.g., N2–C3–N1 angles ≈112.18°) and hydrophobic pockets . Tools like AutoDock Vina or Schrödinger Suite enable virtual screening against protein databases (e.g., PDB) to prioritize experimental assays.
Q. Q5. How can researchers resolve contradictions in stability data under varying experimental conditions?
Contradictions often arise from differing storage conditions (e.g., humidity, light exposure) or analytical methods. A systematic approach includes:
- Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis, and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity and polymorphic transitions under controlled humidity .
- Comparative stability assays : Use standardized protocols (ICH guidelines) to reconcile discrepancies between labs.
Methodological Considerations
Q. Q6. What experimental designs mitigate challenges in isolating stereoisomers during synthesis?
Stereochemical purity can be achieved via:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-4-hydroxypyrrolidin-2-one) to control ring closure .
- Chromatographic resolution : Chiral HPLC columns (e.g., amylose-based) with polar organic mobile phases.
- Crystallization-induced asymmetric transformation : Leverage solvent polarity to favor one enantiomer during recrystallization .
Q. Q7. How do substituents on the pyrroloimidazole core influence electronic properties?
Electron-withdrawing groups (e.g., –CN, –F) on the imidazole ring reduce electron density, altering reactivity in cross-coupling reactions. For example, 3-fluorobenzonitrile derivatives exhibit enhanced electrophilicity at the C3 position, facilitating nucleophilic aromatic substitution . Computational NBO analysis can quantify charge distribution and predict sites for functionalization.
Data Interpretation and Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in spectroscopic data?
- Standardized calibration : Use internal standards (e.g., TMS for NMR) and control samples.
- Statistical analysis : Apply ANOVA to compare peak integrals or retention times across batches.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. Q9. What validation protocols ensure reproducibility in biological activity assays?
- Dose-response curves : Use ≥3 independent replicates to calculate IC₅₀ values.
- Positive/negative controls : Include reference compounds (e.g., Osilodrostat for CYP11B1 inhibition studies) .
- Blinded experiments : Minimize bias in data interpretation.
Emerging Research Directions
Q. Q10. How can AI-driven platforms enhance reaction discovery for novel derivatives?
AI models (e.g., graph neural networks) trained on reaction databases (Reaxys, CAS) can propose retrosynthetic pathways and predict regioselectivity. For example, COMSOL Multiphysics simulations coupled with AI optimize reaction parameters (e.g., flow rates in microreactors) to improve yield and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
